

3-(Trifluoromethyl)pyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyridine

Cat. No.: B054556

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CAS Number: 3796-23-4

Chemical Structure:



This technical guide provides an in-depth overview of **3-(Trifluoromethyl)pyridine**, a pivotal fluorinated building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in the field of drug discovery and crop protection.

Core Physicochemical and Safety Data

3-(Trifluoromethyl)pyridine is a colorless to light yellow liquid. Its key properties and safety information are summarized below.

Property	Value
Molecular Formula	C ₆ H ₄ F ₃ N
Molecular Weight	147.10 g/mol
CAS Number	3796-23-4
Boiling Point	113-115 °C
Density	1.276 g/mL at 25 °C
Refractive Index	n _{20/D} 1.418
Flash Point	23 °C (73.4 °F) - closed cup
Safety Information	
Signal Word	Danger
Hazard Statements	H226 (Flammable liquid and vapor), H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Class	3 - Flammable liquids

The "Trifluoromethyl Effect" in Drug Discovery and Agrochemicals

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, and **3-(trifluoromethyl)pyridine** serves as a key intermediate for its incorporation. The unique properties of the -CF₃ group, often termed the "Trifluoromethyl Effect," can dramatically enhance the bioactivity and pharmacokinetic profile of a molecule.

Key advantages imparted by the trifluoromethyl group include:

- Enhanced Lipophilicity: The -CF₃ group is significantly more lipophilic than a hydrogen or methyl group. This property can improve a molecule's ability to cross biological membranes,

leading to better absorption, distribution, and oral bioavailability. In agrochemicals, this translates to more effective penetration into plant tissues or insect cuticles.

- Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. This increased stability leads to a longer biological half-life, potentially reducing the required dosage and frequency of administration.
- Modulation of Electronic Properties: As a strong electron-withdrawing group, the $-\text{CF}_3$ moiety can significantly alter the electron density of the pyridine ring. This can influence the pK_a of the molecule and its ability to engage in hydrogen bonding or other electrostatic interactions with biological targets like enzymes and receptors, often leading to enhanced binding affinity and potency.

Synthesis of Trifluoromethylpyridines: Key Methodologies

The synthesis of **3-(trifluoromethyl)pyridine** and its derivatives can be broadly categorized into two main strategies: the halogen exchange of a trichloromethyl precursor and the direct trifluoromethylation of the pyridine ring.

Experimental Protocols

1. Synthesis via Halogen Exchange (Halex) Reaction

This is a widely used industrial method for producing trifluoromethylpyridines. It involves the reaction of a (trichloromethyl)pyridine with a fluoride source, typically hydrogen fluoride (HF). The following is a representative protocol for a related compound, which illustrates the general principles.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine:

- Materials: 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol, 5 mol%), hydrogen fluoride in pyridine solution (70%, containing 2.423 g, 85 mmol HF).

- Procedure:
 - The starting materials are charged into a suitable autoclave.
 - The autoclave is sealed and heated to 175°C overnight.
 - The reaction is then cooled to 130°C and stirred for an additional 5 hours.
 - After cooling to 25°C, the autoclave is carefully vented through a caustic lye scrubber.
 - The crude reaction mixture is dissolved in dichloromethane.
 - The organic solution is washed sequentially with 1 M aqueous NaOH and water.
 - The organic phase is then dried and the solvent removed to yield the crude product, which can be further purified by distillation[1].

2. Direct C-H Trifluoromethylation

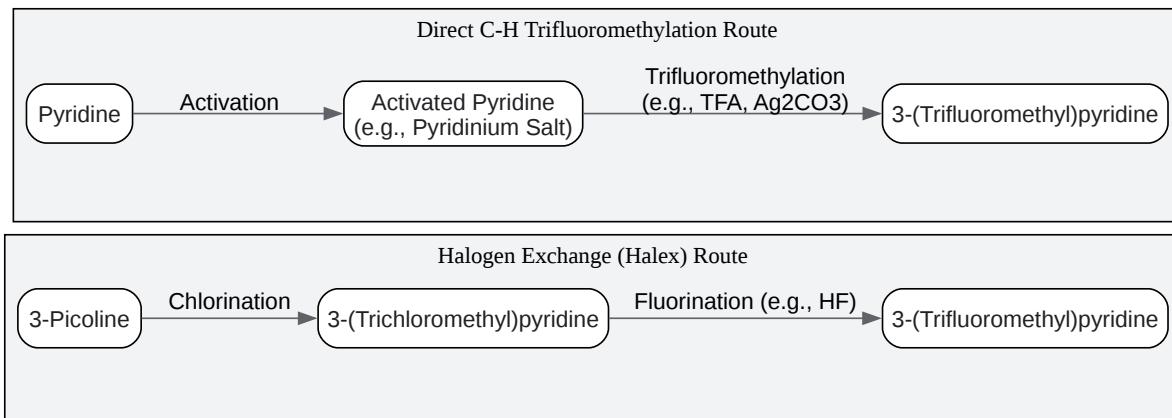
More recent methodologies focus on the direct functionalization of the pyridine C-H bonds, which is a more atom-economical approach. One strategy involves the activation of the pyridine ring as an N-methylpyridinium salt.

Regioselective Direct C-H Trifluoromethylation of Pyridine:

- Materials: Pyridinium iodide salt, trifluoroacetic acid (TFA), silver carbonate (Ag_2CO_3), N,N-dimethylformamide (DMF).
- General Procedure:
 - The pyridinium iodide salt is treated with trifluoroacetic acid in the presence of silver carbonate in DMF.
 - This method allows for the synthesis of a variety of trifluoromethylpyridines in good yield and with excellent regioselectivity[2][3]. A key aspect of this approach is the N-methylpyridine quaternary ammonium activation strategy, which facilitates the nucleophilic trifluoromethylation mechanism[2][3].

Synthetic Workflows

The following diagrams illustrate the primary synthetic routes to trifluoromethylpyridines.

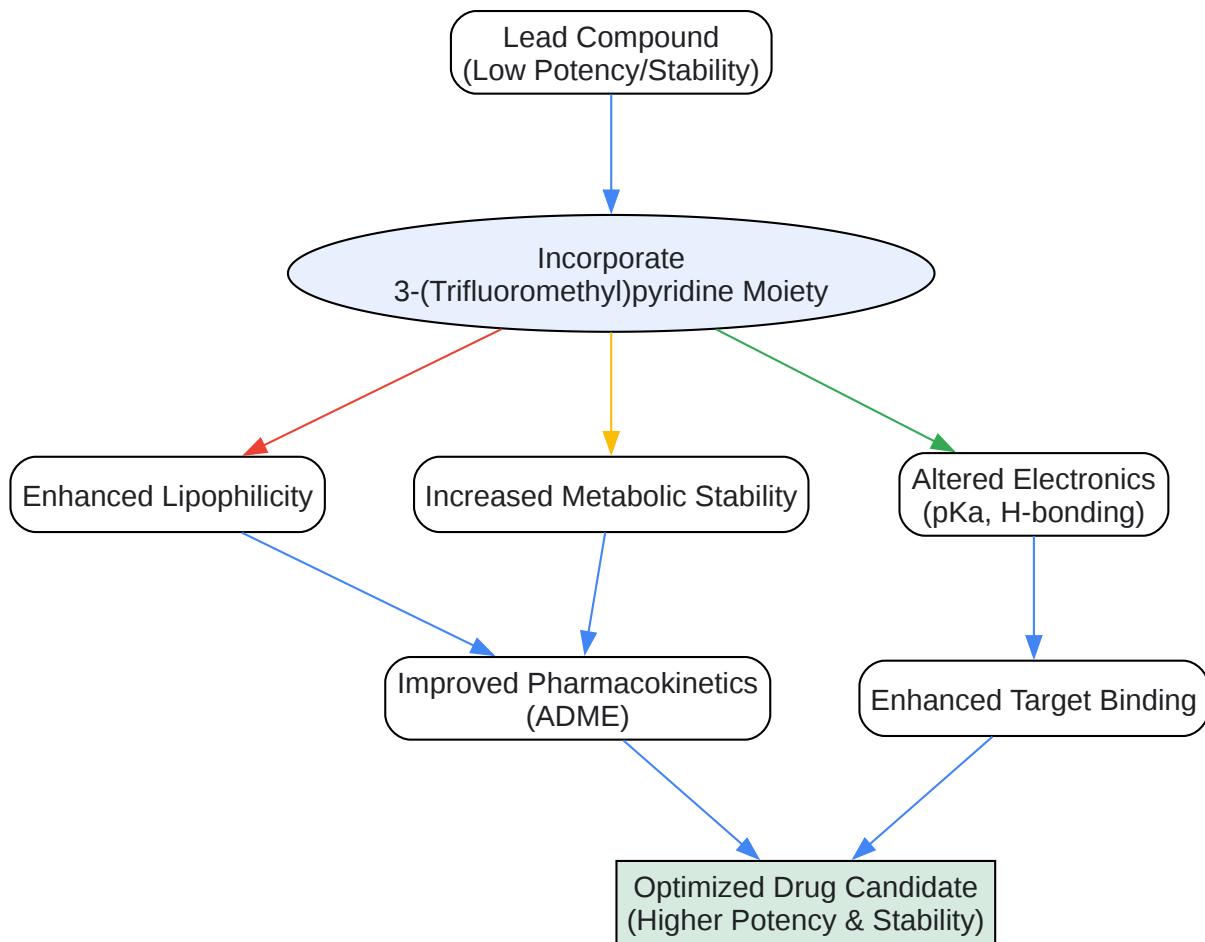


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Caption: Key synthetic pathways to **3-(Trifluoromethyl)pyridine**.

Logical Relationship in Bioactivity Enhancement

The incorporation of a **3-(trifluoromethyl)pyridine** moiety into a lead compound follows a logical progression to enhance its pharmacological properties.

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Caption: Logical flow of drug property enhancement.

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References

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